molecular formula C13H13NO3 B5506386 N-(3-hydroxyphenyl)-2,5-dimethyl-3-furamide

N-(3-hydroxyphenyl)-2,5-dimethyl-3-furamide

Cat. No. B5506386
M. Wt: 231.25 g/mol
InChI Key: GWGHIELBFHACFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Compounds with the N-(3-hydroxyphenyl) structure are often involved in biological processes. For example, N-(3-hydroxyphenyl)-arachidonoyl amide (3-HPA) is an analog of AM404, which is a selective inhibitor of carrier-mediated transport of arachidonoyl ethanolamide (AEA) .


Synthesis Analysis

The synthesis of similar compounds often involves reactions such as deacetylation, hydrolysis, cyclization, sulfonylation, and glycosylation .


Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using techniques such as NMR and HPLC-MS .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve processes such as oxidative addition and transmetalation .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed using techniques such as ChemSpider .

Scientific Research Applications

Catalytic Reduction of Biomass-Derived Furanic Compounds

The catalytic reduction of biomass-derived furanic compounds, such as furfural and 5-hydroxymethylfurfural (HMF), with hydrogen over heterogeneous catalysts presents a straightforward method to convert these oxygen-rich compounds into valuable chemicals. This process can yield products like furfuryl alcohol, tetrahydrofurfuryl alcohol, and 2,5-dimethylfuran, showcasing the versatility of furanic compounds in chemical synthesis and their potential in biorefinery applications (Nakagawa, Tamura, & Tomishige, 2013).

Flame Retardant Applications

Organophosphorus compounds have been studied for their flame retardant mechanisms, with N-hydroxymethyl-3-dimethylphosphonopropionamide (HDPP) showing efficiency in providing flame retardancy to cellulosic fabrics. Such compounds are characterized by their ability to improve the flame resistance of treated fabrics, underlining the importance of phosphorus-containing compounds in developing flame-retardant materials (Gaan & Sun, 2007).

Synthesis and Properties of Polyamides and Polyimides

Research has explored the synthesis and properties of aromatic polyamides and polyimides based on 3,3-bis[4-(4-aminophenoxy)phenyl]phthalimidine, which is relevant to the structural analogues of N-(3-hydroxyphenyl)-2,5-dimethyl-3-furamide. These materials exhibit high thermal stability, solubility in polar solvents, and potential for high-performance applications, highlighting the role of furamide derivatives in advanced material science (Yang & Lin, 1995).

Mechanism of Action

The mechanism of action of similar compounds often involves interactions with receptors such as the transient receptor potential vanilloid type 1 (TRPV1) and the cannabinoid receptor type 1 (CB1) .

Safety and Hazards

Safety data sheets provide information on the potential hazards of similar compounds, including precautions for handling and use .

Future Directions

Research on similar compounds often focuses on their potential health benefits and therapeutic applications .

properties

IUPAC Name

N-(3-hydroxyphenyl)-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-8-6-12(9(2)17-8)13(16)14-10-4-3-5-11(15)7-10/h3-7,15H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGHIELBFHACFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-hydroxyphenyl)-2,5-dimethylfuran-3-carboxamide

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